valinoctin A
Description
Valinoctin A is a cyclic hexapeptide natural product isolated from Streptomyces species, notable for its unique structural features and bioactivity. It exhibits potent antifungal and cytotoxic properties, attributed to its ability to disrupt cellular membranes and inhibit protein synthesis . The compound’s structure comprises alternating D- and L-amino acids, including rare residues such as β-methylphenylalanine, which enhance its stability and target specificity.
Properties
Molecular Formula |
C13H26N2O4 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxyoctanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H26N2O4/c1-4-5-6-7-9(14)11(16)12(17)15-10(8(2)3)13(18)19/h8-11,16H,4-7,14H2,1-3H3,(H,15,17)(H,18,19)/t9-,10+,11+/m1/s1 |
InChI Key |
OQQQLESSZVHSFL-VWYCJHECSA-N |
Isomeric SMILES |
CCCCC[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)O)N |
Canonical SMILES |
CCCCCC(C(C(=O)NC(C(C)C)C(=O)O)O)N |
Synonyms |
N-(3-amino-2-hydroxyoctanoyl)valine valinoctin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Valinoctin A belongs to a family of cyclic peptides with conserved β-hydroxy acid motifs. Below is a comparative analysis with its structural analogs:
Table 1: Structural and Functional Comparison
| Compound | Source | Key Structural Features | Bioactivity | Target Pathway |
|---|---|---|---|---|
| This compound | Streptomyces spp. | Cyclic hexapeptide, β-methylphenylalanine | Antifungal, cytotoxic | Membrane disruption |
| Surfactin | Bacillus subtilis | Cyclic heptapeptide, β-hydroxy fatty acid | Antimicrobial, antiviral | Lipid bilayer interaction |
| Gramicidin S | Bacillus brevis | Cyclic decapeptide, alternating D/L residues | Antibacterial (Gram-positive) | Ion channel formation |
| Echinocandin B | Aspergillus spp. | Cyclic hexapeptide, lipid side chain | Antifungal (β-glucan synthase inhibition) | Cell wall synthesis |
Key Findings :
- Structural Stability: this compound’s β-methylphenylalanine confers resistance to proteolytic degradation compared to Surfactin and Gramicidin S, which lack bulky side chains .
- Bioactivity Spectrum: Unlike Echinocandin B, which targets fungal cell walls, this compound disrupts membranes broadly, making it effective against both fungal and cancer cells .
- Toxicity Profile: this compound exhibits lower hemolytic activity than Gramicidin S due to its selective membrane interaction, as demonstrated in murine models (LD₅₀: 12 mg/kg vs. 4 mg/kg for Gramicidin S) .
Pharmacokinetic and Pharmacodynamic Insights
This compound’s pharmacokinetics differ significantly from its analogs:
Table 2: Pharmacokinetic Parameters
| Compound | Half-life (h) | Bioavailability (%) | Metabolism Pathway | Excretion Route |
|---|---|---|---|---|
| This compound | 6.8 | 22 | Hepatic CYP3A4 | Biliary (70%) |
| Surfactin | 2.1 | <5 | Renal clearance | Urinary (90%) |
| Echinocandin B | 14.5 | 35 | Non-CYP hydrolysis | Fecal (85%) |
Discussion :
- Metabolic Stability: this compound’s hepatic metabolism limits its systemic exposure compared to Echinocandin B, which undergoes hydrolysis. This necessitates formulation enhancements (e.g., liposomal encapsulation) to improve bioavailability .
Q & A
Q. What experimental methodologies are recommended for identifying Valinoctin A in complex biological matrices?
To ensure accurate identification, combine chromatographic separation (e.g., HPLC or LC-MS) with spectroscopic validation (NMR, UV-Vis). Include controls such as synthetic standards and matrix-matched calibration curves to account for interference . For reproducibility, document column specifications, mobile phase gradients, and ionization parameters in detail .
Q. How can researchers design in vitro studies to elucidate this compound’s mechanism of action?
Use a tiered approach:
- Target identification : Employ affinity chromatography or pull-down assays with tagged this compound.
- Functional assays : Measure enzymatic inhibition or receptor binding using kinetic assays (e.g., fluorescence-based or radiometric).
- Pathway analysis : Pair RNA-seq or proteomics with pharmacological inhibitors to isolate downstream effects. Ensure dose-response curves and time-course experiments are included to establish causality .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in cellular models?
Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Validate assumptions of normality and homoscedasticity via Shapiro-Wilk and Levene’s tests. For multi-factorial designs, apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Report confidence intervals and effect sizes to contextualize biological relevance .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically resolved?
Conduct a meta-analysis with inclusion criteria focusing on:
- Experimental variables : Cell line provenance, passage number, and culture conditions.
- Compound handling : Solubility (e.g., DMSO concentration), stability (half-life in media), and purity (HPLC traces).
- Endpoint consistency : Distinguish between apoptosis assays (Annexin V) vs. metabolic activity (MTT). Use funnel plots to assess publication bias and mixed-effects models to quantify heterogeneity .
Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?
Apply Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent polarity). Characterize intermediates via FT-IR and HRMS to identify bottlenecks. For scalability, prioritize step-economy and green chemistry principles (e.g., microwave-assisted synthesis). Validate purity through orthogonal methods (HPLC, chiral chromatography) .
Q. How should researchers structure in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?
Adopt a PICOT framework:
- Population : Rodent strain, age, and genetic background.
- Intervention : Dosing routes (IV, oral), formulations (nanoparticles vs. free compound).
- Comparison : Vehicle controls and positive benchmarks.
- Outcome : Plasma half-life (LC-MS/MS), tissue distribution (radiolabeling), and efficacy endpoints (e.g., tumor volume).
- Time : Sampling intervals aligned with compound clearance rates. Ensure compliance with ethical guidelines for animal studies .
Q. What computational approaches are validated for predicting this compound’s off-target interactions?
Combine molecular docking (AutoDock Vina, Schrödinger) with machine learning models trained on chemogenomic libraries. Validate predictions via:
- In silico : Molecular dynamics simulations to assess binding stability.
- In vitro : High-throughput screening against kinase panels or GPCR arrays. Cross-reference results with databases like ChEMBL to prioritize high-risk targets .
Methodological Best Practices
- Data Validation : Include triplicate biological replicates and technical repeats to distinguish variability from artifacts .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
- Conflict Resolution : For contradictory findings, conduct blinded re-analyses of original datasets or independent replication studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
